2,5-Dimethyl-1-naphthaldehyde
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Overview
Description
2,5-Dimethyl-1-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of two methyl groups at the 2 and 5 positions on the naphthalene ring and an aldehyde group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-naphthaldehyde typically involves the formylation of 2,5-dimethylnaphthalene. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the aldehyde group.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).
Major Products:
Oxidation: 2,5-Dimethyl-1-naphthoic acid.
Reduction: 2,5-Dimethyl-1-naphthylmethanol.
Substitution: Various substituted naphthaldehydes depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-naphthaldehyde and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1-Naphthaldehyde: Lacks the methyl groups at the 2 and 5 positions, resulting in different chemical reactivity and applications.
2-Naphthaldehyde: Similar structure but without the methyl groups, leading to variations in its chemical behavior.
2,3-Dimethyl-1-naphthaldehyde: Another methylated naphthaldehyde with different substitution patterns.
Uniqueness: 2,5-Dimethyl-1-naphthaldehyde is unique due to the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Properties
Molecular Formula |
C13H12O |
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Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,5-dimethylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-4-3-5-12-11(9)7-6-10(2)13(12)8-14/h3-8H,1-2H3 |
InChI Key |
MSNZZLVFQPFYMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=CC=C1)C=O)C |
Origin of Product |
United States |
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